1-(4-(Azepan-1-YL)phenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Azepan-1-YL)phenyl)propan-1-one is an organic compound with the molecular formula C15H21NO It is characterized by the presence of an azepane ring attached to a phenyl group, which is further connected to a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Azepan-1-YL)phenyl)propan-1-one typically involves the reaction of 4-bromoacetophenone with azepane in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Azepan-1-YL)phenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for halogenation are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1-(4-(Azepan-1-YL)phenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-(Azepan-1-YL)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The azepane ring may interact with biological membranes, enhancing the compound’s ability to penetrate cells. Additionally, the phenyl and propanone moieties may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-(Dimethylamino)phenyl)propan-1-one: Similar structure but with a dimethylamino group instead of an azepane ring.
1-(4-Benzoylpiperazin-1-yl)propan-1-one: Contains a piperazine ring instead of an azepane ring.
1-(4-piperazin-1-ylphenyl)ethanone: Similar structure with a piperazine ring and an ethanone moiety.
Uniqueness
1-(4-(Azepan-1-YL)phenyl)propan-1-one is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties. This structural feature may enhance its interaction with biological targets and improve its solubility and stability compared to similar compounds.
Properties
Molecular Formula |
C15H21NO |
---|---|
Molecular Weight |
231.33 g/mol |
IUPAC Name |
1-[4-(azepan-1-yl)phenyl]propan-1-one |
InChI |
InChI=1S/C15H21NO/c1-2-15(17)13-7-9-14(10-8-13)16-11-5-3-4-6-12-16/h7-10H,2-6,11-12H2,1H3 |
InChI Key |
KCMKACCLKVQNAK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)N2CCCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.